
5-Aminosalicylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminosalicylic acid can be synthesized through various methods. One common synthetic route involves the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid . Another method involves the diazotization of 3-aminophenol followed by a Sandmeyer reaction to introduce the carboxyl group .
Industrial Production Methods
Industrial production of mesalamine typically involves the same synthetic routes but on a larger scale. The process includes stringent purification steps to ensure the final product’s purity and efficacy . High-performance liquid chromatography (HPLC) is often used to validate the purity of mesalamine in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Aminosalicylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: This compound can undergo substitution reactions, particularly in the presence of diazonium salts.
Major Products
The major products formed from these reactions include various derivatives of mesalamine, such as N-acetyl-5-aminosalicylic acid, which is a common metabolite .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Inflammatory Bowel Disease (IBD)
5-ASA is the cornerstone of treatment for mild to moderate ulcerative colitis and is also utilized in Crohn's disease management. Studies indicate that 5-ASA can induce endoscopic remission comparable to anti-TNF therapies in moderate ulcerative colitis cases, with histological remission achieved in up to 45% of patients treated with topical formulations .
2. Mechanism of Action
The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit leukotriene synthesis and scavenge free radicals, thereby reducing mucosal inflammation. Research has shown that 5-ASA enhances the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) in epithelial cells, promoting anti-inflammatory pathways .
3. Pediatric Applications
In pediatric patients with moderate to severe ulcerative colitis, 5-ASA remains a preferred treatment option due to its favorable safety profile compared to immunomodulators and biologics . Long-term studies suggest that early intervention with 5-ASA can lead to improved outcomes in children.
Diagnostic Applications
1. Sensing and Measurement
Recent advancements have focused on developing electrochemical sensors for the detection of 5-ASA in biological samples such as serum and urine. These sensors demonstrate high sensitivity and specificity, with recovery rates ranging from 95% to 99% in clinical samples . The ability to accurately measure 5-ASA levels is crucial for monitoring therapeutic adherence and effectiveness.
2. Environmental Monitoring
The detection of 5-ASA in environmental samples, such as river water, indicates its potential role as a marker for pharmaceutical pollution. The development of nanocomposite sensors has enhanced the ability to quantify trace levels of this compound in various matrices .
Case Studies
Mechanism of Action
The exact mechanism of action of mesalamine is not fully understood, but it is believed to exert its effects through several pathways :
Anti-inflammatory: 5-Aminosalicylic acid modulates local chemical mediators of the inflammatory response, especially leukotrienes.
Inhibition of Prostaglandin Production: It inhibits the production of prostaglandins by blocking cyclooxygenase.
Free Radical Scavenging: This compound acts as a free radical scavenger, reducing oxidative stress in the intestines.
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A prodrug that is metabolized into mesalamine and sulfapyridine in the colon.
Olsalazine: A dimer of mesalamine that is cleaved in the colon to release two molecules of mesalamine.
Balsalazide: Another prodrug that releases mesalamine in the colon.
Uniqueness
5-Aminosalicylic acid is unique among these compounds because it is the active moiety responsible for the therapeutic effects. Unlike sulfasalazine and balsalazide, mesalamine does not require metabolic activation in the colon, making it effective in both oral and rectal formulations .
Biological Activity
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores the biological activity of 5-ASA, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting its therapeutic effects and potential adverse reactions.
5-ASA exhibits several mechanisms that contribute to its anti-inflammatory effects:
- Cytokine Modulation : 5-ASA decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. This modulation reduces inflammation in the intestinal mucosa .
- Inhibition of Prostaglandin Synthesis : It inhibits cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) synthesis, which is crucial in inflammatory responses .
- PPAR-γ Activation : 5-ASA enhances the expression and activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting its translocation to the nucleus. This action further mediates anti-inflammatory responses and has been linked to the inhibition of macrophage-derived cytokines .
Pharmacokinetics
The pharmacokinetics of 5-ASA are characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, 5-ASA is rapidly absorbed in the small intestine but primarily acts locally in the colon. The bioavailability is influenced by the formulation used, with delayed-release formulations achieving higher concentrations in the distal colon .
- Distribution : Studies indicate that 5-ASA has a two-compartment model for pharmacokinetics with a rapid distribution half-life and a slower elimination half-life. The volume of distribution varies among individuals but generally indicates localized action in the gut .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of 5-ASA in treating UC:
Case Studies
- Liver Injury Case : A case report documented a 58-year-old woman with ulcerative colitis who developed drug-induced liver injury (DILI) after starting maintenance therapy with 5-ASA. The patient exhibited significant liver enzyme elevations, necessitating discontinuation of the drug and resulting in gradual recovery without steroid treatment .
- Gut Microbiota Alteration : Recent research indicated that 5-ASA alters gut microbiota composition, promoting an anti-inflammatory state. This study found that mice treated with 5-ASA showed changes in bacterial populations that enhanced mucosal immunity and reduced susceptibility to colitis .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-ASA, and how can yield be optimized?
- Methodological Answer : A "one-pot" synthesis strategy starting from 2-chlorobenzoic acid involves nitration with a mixed acid system (98% H₂SO₄ : 65% HNO₃ = 6:1), nucleophilic substitution with 15% NaOH to yield 5-nitrosalicylic acid, followed by reduction using Fe/Zn powder and concentrated HCl. This method achieves a total yield of 61% and avoids multi-step purification . Alternative methods include catalytic reduction of 3-nitrobenzoic acid under high-pressure conditions (3.5 MPa, 115–145°C) with Pt catalyst .
Q. What is the established anti-inflammatory mechanism of 5-ASA in inflammatory bowel disease (IBD)?
- Methodological Answer : 5-ASA acts as a PPARγ agonist, inhibiting NF-κB activation and downstream pro-inflammatory cytokines (e.g., IL-1β). It also suppresses p21-activated kinase 1 (PAK1) and MAPK pathways (JNK, p38), reducing mucosal inflammation . Experimental validation involves in vitro models (e.g., LPS-stimulated macrophages) and immunohistochemical analysis of colonic biopsies to quantify cytokine suppression .
Q. How is 5-ASA formulated for targeted colonic delivery, and what parameters influence its efficacy?
- Methodological Answer : Formulations like delayed-release pellets or in situ gels use pH-dependent coatings (e.g., Eudragit) or gel matrices (e.g., carbomer/xanthan gum). A 3² factorial design can optimize viscosity, gelling time, and sedimentation rates. For example, carbomer (0.5–1.5%) and xanthan gum (0.2–0.8%) concentrations are critical for sustained release in enema formulations .
Advanced Research Questions
Q. How do contradictory findings in clinical trials on 5-ASA dosing inform optimal therapeutic strategies for ulcerative colitis?
- Methodological Answer : A double-blind trial (n=321) compared 0.5 g, 1.0 g, and 1.5 g doses three times daily. Clinical remission rates (CAI ≤4) were highest at 1.0 g (66%), but hierarchical testing showed no significant dose-response trend (p>0.05). Endoscopic improvement was dose-dependent, yet histologic outcomes were similar across groups. Baseline disease severity and localization influenced efficacy, suggesting personalized dosing over universal escalation . A meta-analysis (Peto OR=1.29) revealed inferiority of 5-ASA vs. sulfasalazine (SASP) in maintenance therapy, highlighting the need for biomarker-guided approaches .
Q. What novel applications of 5-ASA exist beyond IBD treatment, and how are they validated experimentally?
- Methodological Answer : 5-ASA grafted onto poly(glycidyl methacrylate)/SiO₂ (ASA-PGMA/SiO₂) acts as a chelating adsorbent for heavy metals. Batch adsorption studies show capacities of 0.42 mmol/g (Cu²⁺), 0.40 mmol/g (Cd²⁺), and pH-dependent Langmuir/Freundlich isotherm compliance. Desorption with 0.1 M HCl allows reuse without capacity loss .
Q. How do molecular modifications of 5-ASA (e.g., deuterated analogs) enhance mechanistic studies in inflammation?
- Methodological Answer : Deuterated 5-ASA (e.g., 5-ASA-D3 hydrochloride) retains PPARγ agonism while enabling isotope tracing in pharmacokinetic studies. Stability assays (e.g., LC-MS/MS) confirm reduced metabolic degradation, improving in vivo half-life measurements .
Q. Key Methodological Considerations
- Contradiction Analysis : When interpreting dose-response data, account for baseline disease heterogeneity (e.g., CAI/EI scores) and trial design limitations (e.g., hierarchical testing vs. Bonferroni correction) .
- Synthesis Optimization : Monitor reaction intermediates via IR, ¹H NMR, and MS to validate structural integrity .
Properties
IUPAC Name |
5-amino-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | mesalazine | |
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Related CAS |
35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |
Record name | Mesalamine [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID5024506 | |
Record name | 5-Aminosalicylic acid | |
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Molecular Weight |
153.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | Mesalamine | |
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Record name | Mesalazine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | Mesalazine | |
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Record name | MESALAMINE | |
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Record name | Mesalazine | |
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Vapor Pressure |
0.00000006 [mmHg] | |
Record name | Mesalamine | |
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Mechanism of Action |
Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state. | |
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Color/Form |
White to pinkish crystals | |
CAS No. |
89-57-6 | |
Record name | 5-AMINOSALICYLIC ACID | |
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Record name | 5-Aminosalicylic acid | |
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Record name | Benzoic acid, 5-amino-2-hydroxy- | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |
Record name | 5-AMINOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19803 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mesalazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MESALAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mesalazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.